5-Methyl-2'-fluoroarauracil F-18 is a radiolabeled compound under investigation for its potential use in positron emission tomography (PET) imaging, particularly in assessing tumor cell proliferation. It is categorized as a small molecule and is currently classified as investigational, primarily being studied in clinical trials such as NCT02809690, which focuses on diagnosing and characterizing prostate cancer . The compound is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent, modified to include fluorine-18 for enhanced imaging capabilities.
The compound is synthesized from precursors related to 5-fluorouracil, which is widely used in cancer treatment. The classification of 5-methyl-2'-fluoroarauracil F-18 falls under small molecules with investigational status, indicating that it is still undergoing research to determine its efficacy and safety in clinical settings .
The synthesis of 5-methyl-2'-fluoroarauracil F-18 involves several key steps:
The molecular formula for 5-methyl-2'-fluoroarauracil F-18 is , with a molecular weight averaging around 259.224 g/mol. Its structure includes a fluorine atom at the 2' position of the sugar moiety, which enhances its utility in PET imaging due to the radioactive properties of fluorine-18. The compound can be represented by the following structural formula:
Key identifiers include:
5-Methyl-2'-fluoroarauracil F-18 undergoes several chemical reactions relevant to its mechanism of action:
This inhibition leads to cytotoxic effects on rapidly dividing cells, such as those found in tumors.
The mechanism by which 5-methyl-2'-fluoroarauracil F-18 exerts its effects parallels that of 5-fluorouracil. Upon entering cells, it is phosphorylated and subsequently inhibits thymidylate synthase by forming a ternary complex with deoxythymidine monophosphate and the cofactor methylenetetrahydrofolate. This action results in decreased levels of deoxythymidine triphosphate, leading to impaired DNA synthesis and repair processes .
The resulting imbalance in nucleotide pools can lead to increased incorporation of uridine triphosphate into RNA, further disrupting cellular functions and promoting cell death.
Key physical properties include:
Chemical properties relevant for pharmacokinetics include:
5-Methyl-2'-fluoroarauracil F-18 has promising applications in oncology:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6